molecular formula C14H21NO3 B5722094 3,5-dimethoxy-N-(pentan-3-yl)benzamide

3,5-dimethoxy-N-(pentan-3-yl)benzamide

Cat. No.: B5722094
M. Wt: 251.32 g/mol
InChI Key: RNCPKCRTVLOYJG-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(pentan-3-yl)benzamide is a benzamide derivative featuring a 3,5-dimethoxy-substituted benzene core linked to a pentan-3-ylamine group via an amide bond. Benzamides are a class of compounds widely studied for their biological activities, including enzyme inhibition and receptor modulation. The pentan-3-yl substituent, a branched alkyl chain, may contribute to lipophilicity and steric effects, impacting pharmacokinetics such as solubility and membrane permeability .

Properties

IUPAC Name

3,5-dimethoxy-N-pentan-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-5-11(6-2)15-14(16)10-7-12(17-3)9-13(8-10)18-4/h7-9,11H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCPKCRTVLOYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(pentan-3-yl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with pentan-3-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(pentan-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-dimethoxy-N-(pentan-3-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties. Additionally, its structure allows it to interact with bacterial cell membranes, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

3,5-Dimethoxy-N-(naphthalen-2-yl)benzamide
  • Structure : Naphthalen-2-yl group replaces pentan-3-yl.
  • Synthesis : Synthesized via Method A using 3,5-dimethoxybenzoic acid and 2-naphthylamine (87% yield) .
Dual DAPK1/CSF1R Inhibitor (Compound 31)
  • Structure: Complex pyrimidine-morpholinopyridine substituent.
  • Activity : Dual inhibitor of DAPK1 (IC₅₀ = 1.25 µM) and CSF1R (IC₅₀ = 0.15 µM), with blood-brain barrier permeability and anti-tau aggregation (IC₅₀ = 5.0 µM) .
  • Key Feature : The heterocyclic substituent enables multi-target engagement, unlike the simpler alkyl chain in 3,5-dimethoxy-N-(pentan-3-yl)benzamide.
3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide
  • Structure : 1-Methylpyrazole substituent.
  • Properties : Moderate water solubility (28.5 µg/mL at pH 7.4) and molecular weight 261.28 g/mol .
3,5-Dimethoxy-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide (F321-0051)
  • Structure : Oxadiazole-containing aryl substituent.
  • Properties : Molecular formula C₁₈H₁₇N₃O₄; heterocyclic groups may enhance metabolic stability .

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Water Solubility Key Feature(s)
This compound Branched alkyl (C₅H₁₁) ~265.34* Likely low Moderate lipophilicity
Naphthalen-2-yl analog Aromatic 337.38 Not reported Enhanced π-π interactions
1-Methylpyrazole analog Heterocyclic 261.28 28.5 µg/mL (pH 7.4) Hydrogen-bonding capability
Compound 31 Pyrimidine-morpholinopyridine 579.63 High BBB permeability Dual-target inhibition

*Estimated based on molecular formula C₁₅H₂₁NO₃.

Structure-Activity Relationships (SAR)

  • Alkyl vs. Aromatic groups (e.g., naphthyl) enhance target binding via π-π interactions .
  • Heterocyclic Modifications : Substituents like pyrazole or oxadiazole introduce polarity and metabolic stability, which may compensate for lower solubility .
  • Complex Heterocycles : Extended systems (e.g., in Compound 31) enable multi-target inhibition but increase synthetic complexity and molecular weight .

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